(R)-2-(Fmoc-amino)-2-methyl-7-octynoic Acid
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Overview
Description
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyloct-7-ynoic acid is a complex organic compound known for its unique structural properties It features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect amino groups during chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyloct-7-ynoic acid typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require the use of specific reagents such as isobutoxycarbonyl chloride (IBC-Cl) or acid chlorides .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process may include large-scale reactions under controlled conditions, utilizing advanced techniques such as continuous flow chemistry to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyloct-7-ynoic acid undergoes various chemical reactions, including:
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: It can undergo nucleophilic substitution reactions, where the Fmoc group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include sodium azide (NaN3) for azide formation, and various oxidizing agents for oxidation reactions. The conditions often involve mild temperatures and specific solvents to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quaternary ammonium cations, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyloct-7-ynoic acid has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of peptides and other complex molecules due to its protective Fmoc group.
Biology: The compound is utilized in the study of protein interactions and enzyme mechanisms.
Industry: The compound is used in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyloct-7-ynoic acid involves its ability to protect amino groups during chemical reactions. The Fmoc group can be selectively removed under mild conditions, allowing for the controlled synthesis of peptides and other compounds. The molecular targets and pathways involved include interactions with specific enzymes and proteins that facilitate the desired chemical transformations .
Comparison with Similar Compounds
Similar Compounds
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
- 2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpropanoic acid
Uniqueness
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyloct-7-ynoic acid is unique due to its specific structural features, including the alkyne functionality and the Fmoc protecting group. These characteristics make it particularly useful in peptide synthesis and other applications where selective protection and deprotection of amino groups are required.
Properties
Molecular Formula |
C24H25NO4 |
---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyloct-7-ynoic acid |
InChI |
InChI=1S/C24H25NO4/c1-3-4-5-10-15-24(2,22(26)27)25-23(28)29-16-21-19-13-8-6-11-17(19)18-12-7-9-14-20(18)21/h1,6-9,11-14,21H,4-5,10,15-16H2,2H3,(H,25,28)(H,26,27) |
InChI Key |
AWENJBOFGNPXLM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCCC#C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
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